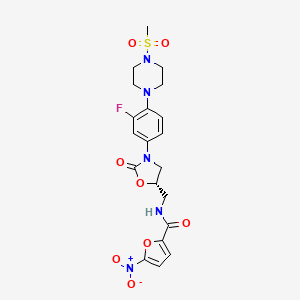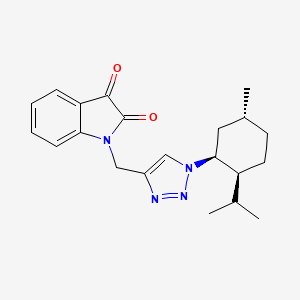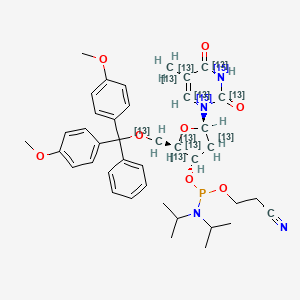
Antibacterial agent 105
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 105 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. The development of such agents is crucial in the fight against bacterial resistance and the treatment of infectious diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 105 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically starts with the preparation of a core structure, followed by functionalization to introduce specific antibacterial properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the compound meets the required standards for pharmaceutical use. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Antibacterial agent 105 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, specific solvents, and temperature control.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Antibacterial agent 105 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell processes and its potential to overcome bacterial resistance.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Mecanismo De Acción
The mechanism of action of Antibacterial agent 105 involves targeting specific bacterial pathways to inhibit growth or kill the bacteria. This may include:
Inhibition of cell wall synthesis: Preventing the formation of essential components of the bacterial cell wall.
Disruption of protein synthesis: Interfering with the bacterial ribosome’s ability to produce proteins.
Interference with DNA replication: Blocking the enzymes required for bacterial DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Tetracycline: Inhibits protein synthesis but binds to a different site on the bacterial ribosome.
Ciprofloxacin: Interferes with DNA replication but targets different enzymes.
Uniqueness
Antibacterial agent 105 is unique in its specific combination of functional groups and its ability to target multiple bacterial pathways simultaneously. This multi-target approach makes it a promising candidate for overcoming bacterial resistance and treating a broad spectrum of bacterial infections.
Propiedades
Fórmula molecular |
C14H9N3O5 |
|---|---|
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
1-methyl-6-nitro-4-oxo-1,10-phenanthroline-3-carboxylic acid |
InChI |
InChI=1S/C14H9N3O5/c1-16-6-9(14(19)20)13(18)8-5-10(17(21)22)7-3-2-4-15-11(7)12(8)16/h2-6H,1H3,(H,19,20) |
Clave InChI |
RIEAJTBBEGOEKG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)C2=CC(=C3C=CC=NC3=C21)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)
![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)



![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12397779.png)
![N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)




